molecular formula C7H11N3O2 B145253 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone CAS No. 127351-21-7

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone

Cat. No. B145253
M. Wt: 169.18 g/mol
InChI Key: HGAMZUKPWMRUCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone, also known as IMPE, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. IMPE is a heterocyclic compound that contains an oxadiazole ring, which is known for its unique properties that make it a promising candidate for drug discovery.

Mechanism Of Action

The exact mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been found to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced seizure activity.

Biochemical And Physiological Effects

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the inhibition of oxidative stress. These effects are thought to contribute to the anticonvulsant and neuroprotective properties of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has also been found to exhibit low toxicity, making it a safe candidate for further research. However, one limitation of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. One area of interest is the development of novel therapeutic agents based on the structure of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. Another area of interest is the investigation of the potential applications of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone in the treatment of neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone and its potential effects on other physiological systems.

Synthesis Methods

The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone involves the reaction of propyl hydrazine with ethyl acetoacetate in the presence of sodium ethoxide to form 5-propyl-1,3,4-oxadiazol-2-amine. The resulting compound is then reacted with ethyl chloroacetate to obtain 1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone. The synthesis of 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone is relatively simple and can be carried out using standard laboratory equipment.

Scientific Research Applications

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone has been found to exhibit anticonvulsant, anxiolytic, and neuroprotective properties, making it a promising candidate for the development of novel therapeutic agents.

properties

CAS RN

127351-21-7

Product Name

1-(2-Imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1-(2-imino-5-propyl-1,3,4-oxadiazol-3-yl)ethanone

InChI

InChI=1S/C7H11N3O2/c1-3-4-6-9-10(5(2)11)7(8)12-6/h8H,3-4H2,1-2H3

InChI Key

HGAMZUKPWMRUCA-UHFFFAOYSA-N

SMILES

CCCC1=NN(C(=N)O1)C(=O)C

Canonical SMILES

CCCC1=NN(C(=N)O1)C(=O)C

synonyms

1,3,4-Oxadiazol-2(3H)-imine, 3-acetyl-5-propyl- (9CI)

Origin of Product

United States

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